cis-2,5-Dimethyl-3-hexen

Übersicht

Beschreibung

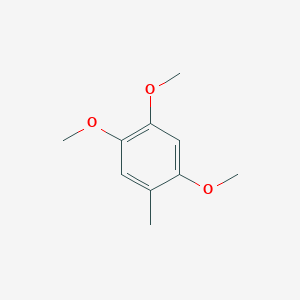

cis-2,5-Dimethyl-3-hexene: is an organic compound with the molecular formula C8H16 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the two methyl groups attached to the double-bonded carbons are on the same side of the molecule. This compound is a colorless liquid that is soluble in most organic solvents such as ether, alcohol, and benzene .

Wissenschaftliche Forschungsanwendungen

cis-2,5-Dimethyl-3-hexene has a variety of applications in scientific research:

Organic Synthesis: It is widely used as an intermediate in the synthesis of more complex organic compounds.

Catalysis Studies: Researchers use this compound to study catalytic processes and reaction mechanisms.

Material Science: It is used in the development of new materials with specific properties.

Chemical Kinetics: The compound is used to study reaction kinetics and mechanisms due to its well-defined structure and reactivity.

Wirkmechanismus

Target of Action

cis-2,5-Dimethyl-3-hexene, also known as (Z)-2,5-Dimethylhex-3-ene, is an organic compound that belongs to the class of alkenes . The primary targets of this compound are not well-defined due to its nature as a simple alkene. Alkenes are primarily involved in chemical reactions rather than biological interactions.

Mode of Action

The mode of action of cis-2,5-Dimethyl-3-hexene is primarily through its chemical reactivity as an alkene. Alkenes are characterized by the presence of a carbon-carbon double bond, which is a region of high electron density and is therefore susceptible to attack by electrophiles . This can lead to a variety of chemical reactions, including addition, oxidation, and polymerization .

Biochemical Pathways

For example, alkenes can be oxidized to form epoxides, which are reactive compounds that can further react with various biological molecules .

Pharmacokinetics

The pharmacokinetics of cis-2,5-Dimethyl-3-hexene are not well-studied. As a small, nonpolar molecule, it is likely to be absorbed well in the gastrointestinal tract if ingested. Its volatility may also lead to significant inhalation exposure . Once in the body, it may be metabolized by various enzymes, potentially forming reactive metabolites. The compound is likely to be excreted in the urine and feces, although the exact proportions are unknown.

Action Environment

The action of cis-2,5-Dimethyl-3-hexene can be influenced by various environmental factors. For example, its reactivity as an alkene can be affected by the presence of various catalysts or inhibitors . Additionally, its volatility means that it can easily evaporate, which can lead to inhalation exposure . Environmental conditions such as temperature and humidity can also affect its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Intramolecular Hydrogen Transfer Reaction: One common method for synthesizing cis-2,5-Dimethyl-3-hexene involves the intramolecular hydrogen transfer reaction of isoprene.

Hydroboration-Protonolysis: Another method involves the hydroboration of 3-hexyne followed by protonolysis.

Industrial Production Methods: Industrial production of cis-2,5-Dimethyl-3-hexene often involves the use of catalytic processes to ensure high yield and purity. The use of platinum or other transition metal catalysts is common in these processes .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: cis-2,5-Dimethyl-3-hexene can undergo oxidation reactions to form epoxides and diols.

Reduction: Reduction of cis-2,5-Dimethyl-3-hexene can be achieved using hydrogenation reactions, where hydrogen gas is used in the presence of a metal catalyst to convert the double bond into a single bond.

Substitution: This compound can also undergo substitution reactions, where one of the hydrogen atoms is replaced by another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: meta-chloroperoxybenzoic acid, osmium tetroxide.

Reduction: Hydrogen gas, metal catalysts such as palladium or platinum.

Substitution: Halogens, acids, or bases depending on the desired product.

Major Products:

Epoxides: Formed from oxidation reactions.

Alkanes: Formed from reduction reactions.

Substituted Alkenes: Formed from substitution reactions.

Vergleich Mit ähnlichen Verbindungen

trans-2,5-Dimethyl-3-hexene: The trans isomer has the methyl groups on opposite sides of the double bond, leading to different physical and chemical properties.

cis-2-Butene: Another cis-disubstituted alkene, but with a shorter carbon chain.

cis-1,2-Dichloroethene: A cis-disubstituted alkene with chlorine atoms instead of methyl groups.

Uniqueness: cis-2,5-Dimethyl-3-hexene is unique due to its specific molecular structure, which imparts distinct reactivity and physical properties. Its symmetrical structure and the presence of two methyl groups on the same side of the double bond make it an interesting compound for studying stereochemical effects in organic reactions .

Eigenschaften

IUPAC Name |

(Z)-2,5-dimethylhex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5-8H,1-4H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCMKWVOMRUHKZ-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C\C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10557-44-5 | |

| Record name | 3-Hexene, 2,5-dimethyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B82271.png)

![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)

![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)